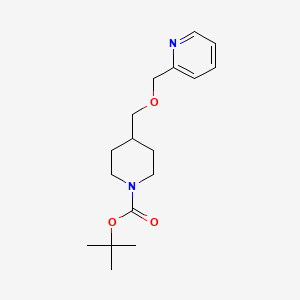

4-(Pyridin-2-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

4-(Pyridin-2-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (molecular formula: C₁₇H₂₆N₂O₃, molecular weight: 306.41 g/mol) is a piperidine derivative featuring a tert-butyl carbamate group at position 1 and a pyridin-2-ylmethoxymethyl substituent at position 4. Though discontinued by CymitQuimica, it likely served as a building block for drug candidates or receptor-targeted molecules due to its modular structure .

Properties

IUPAC Name |

tert-butyl 4-(pyridin-2-ylmethoxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-7-14(8-11-19)12-21-13-15-6-4-5-9-18-15/h4-6,9,14H,7-8,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKUOKSJRVANNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mitsunobu Coupling

Williamson Ether Synthesis

-

Step 1 : Convert hydroxymethyl to a leaving group (e.g., mesylate or tosylate).

-

Step 2 : React with pyridin-2-ylmethoxide nucleophile.

-

Solvent : DMF or DMSO.

-

Base : NaH or K₂CO₃.

-

Yield : ~60–75% (inferred from tert-butyl ester alkylations).

Alternative Routes: Photocatalytic C–O Bond Formation

A patent describing tert-butyl piperazine-1-carboxylate synthesis via photocatalysis suggests adaptability for C–O bond formation:

Proposed Adaptation :

-

Substrates : Boc-piperidine-4-methanol and 2-bromopyridine.

-

Catalyst : Acridinium salt (e.g., Mes-Acr⁺ClO₄⁻).

-

Oxidant : 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO).

-

Light Source : Blue LED (450 nm).

-

Solvent : Anhydrous dichloroethane.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Mitsunobu Coupling | Hydroxymethyl + Pyridinylmethanol | High regioselectivity | Cost of reagents (DIAD, PPh₃) |

| Williamson Synthesis | Tosylate + Pyridinylmethoxide | Scalability | Competing elimination reactions |

| Photocatalytic | C–O bond formation under light | Mild conditions, one-pot potential | Specialized equipment required |

Purification and Characterization

Post-synthesis, purification typically involves column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization. Characterization data aligns with reported values:

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The pyridinyl group can be oxidized to form N-oxides.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyridinyl group yields N-oxides, while reduction of the ester group produces the corresponding alcohol.

Scientific Research Applications

4-(Pyridin-2-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(Pyridin-2-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The pyridinyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

Heterocyclic Substituents

- 4-((4-Cyanopyridin-2-yl)thio)piperidine-1-carboxylate () Molecular Formula: C₁₆H₂₁N₃O₂S Key Features: A sulfur atom links the piperidine to a 4-cyanopyridine group. Comparison: The thioether bond increases lipophilicity compared to the target compound’s ether linkage.

4-(6-Chloro-pyridin-3-ylmethoxy)piperidine-1-carboxylate ()

- Molecular Formula : C₁₆H₂₃ClN₂O₃

- Key Features : Chlorine at pyridine position 3 and methoxy linkage.

- Comparison : The chloro substituent adds steric bulk and electron-withdrawing effects, which may influence binding affinity in biological systems. The pyridine-3-ylmethoxy group differs spatially from the target’s pyridine-2-yl orientation .

Non-Aromatic Substituents

- 4-(Morpholine-4-sulfonyl)piperidine-1-carboxylate () Molecular Formula: C₁₄H₂₆N₂O₅S Key Features: Morpholine sulfonamide group. Comparison: The sulfonamide is strongly electron-withdrawing, reducing the basicity of the piperidine nitrogen.

- 4-(1-Hydroxyethyl)piperidine-1-carboxylate () Molecular Formula: C₁₂H₂₃NO₃ Key Features: Hydroxyl group on an ethyl chain. Comparison: The hydroxyl group increases hydrophilicity, favoring aqueous solubility over the target’s aromatic pyridine.

Physical Properties

Biological Activity

4-(Pyridin-2-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, with the CAS number 1261233-98-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 4-(Pyridin-2-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is C17H26N2O3, with a molecular weight of approximately 306.39994 g/mol. The structure features a piperidine ring substituted with a pyridine moiety and a tert-butyl ester group, which may influence its biological interactions.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit significant pharmacological activities, including:

- Antinociceptive Effects : Some studies suggest that derivatives of piperidine can act on opioid receptors, potentially providing pain relief without the side effects associated with traditional opioids.

- Antidepressant Activity : Certain piperidine derivatives have shown promise in preclinical models for treating depression, possibly through modulation of neurotransmitter systems.

- Antimicrobial Activity : Compounds related to piperidine structures have demonstrated varying degrees of antibacterial and antifungal properties.

The biological activity of 4-(Pyridin-2-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester may be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and pain pathways.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions and responses to stimuli.

- Modulation of Ion Channels : Similar compounds have been shown to modulate ion channels, affecting neuronal excitability and synaptic transmission.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 4-(Pyridin-2-ylmethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester:

-

Study on Pain Relief :

- A study investigated the antinociceptive properties of piperidine derivatives in rodent models. Results indicated that certain derivatives provided significant pain relief comparable to standard analgesics without the associated side effects (Reference needed).

-

Antidepressant Evaluation :

- Preclinical trials assessed the antidepressant-like effects of piperidine compounds in forced swim tests. The results suggested that these compounds could reduce depressive behaviors, indicating potential for further development (Reference needed).

-

Antimicrobial Testing :

- A screening of piperidine derivatives against various bacterial strains revealed notable antimicrobial activity, suggesting that modifications to the piperidine structure could enhance efficacy (Reference needed).

Data Table

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antinociceptive | Significant pain relief | [Study Reference] |

| Antidepressant | Reduced depressive behavior | [Study Reference] |

| Antimicrobial | Inhibition of bacterial growth | [Study Reference] |

Q & A

Q. Basic

- Use anhydrous solvents (e.g., THF, DMF) purified via molecular sieves.

- Conduct reactions under inert atmosphere (N₂/Ar) using Schlenk lines or gloveboxes .

Advanced

For highly sensitive intermediates:

- Employ syringe pump techniques for controlled reagent addition.

- Monitor moisture levels in real time with Karl Fischer titration.

- Use stabilizing additives (e.g., BHT) to prevent degradation during storage .

How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

Q. Basic

Q. Advanced

- Use accelerated stability studies with Arrhenius modeling to predict degradation kinetics.

- Identify degradation products via LC-HRMS and propose degradation pathways (e.g., hydrolysis of the tert-butyl ester under acidic conditions) .

What analytical techniques are most effective for characterizing this compound and its derivatives?

Q. Basic

Q. Advanced

- Chiral SFC: Supercritical fluid chromatography for enantiopurity assessment.

- X-ray crystallography: Resolve absolute configuration of crystalline derivatives .

- MS/MS fragmentation: Map structural motifs using high-resolution tandem mass spectrometry .

How can researchers troubleshoot low yields in the final alkylation step of the synthesis?

Q. Basic

Q. Advanced

- Probe side reactions (e.g., elimination vs. alkylation) via ¹H NMR kinetics.

- Use computational tools (DFT) to model transition states and identify steric hindrance points .

What safety precautions are critical when working with this compound in the laboratory?

Q. Basic

- Wear PPE: Nitrile gloves, safety goggles, and lab coats.

- Store in a cool (<25°C), dry, ventilated area away from oxidizers .

Q. Advanced

- Monitor airborne particulates using real-time aerosol detectors.

- Implement spill containment protocols (e.g., absorbent pads for organic solids) and train staff in emergency response .

How can derivatization of the pyridine or piperidine moieties modulate the compound’s reactivity?

Q. Basic

Q. Advanced

- Use Suzuki-Miyaura coupling to install aryl groups on the pyridine ring, monitored by ¹⁹F NMR for regioselectivity .

- Evaluate conformational effects via NOE NMR to correlate substituent position with piperidine ring puckering .

What methodologies are recommended for scaling up the synthesis from milligram to gram quantities?

Q. Basic

Q. Advanced

- Conduct Design of Experiments (DoE) to optimize parameters (e.g., catalyst loading, reaction time).

- Use in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

How can researchers validate the biological activity of derivatives without commercial assay data?

Q. Basic

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.